

Istaroxime in Heart Failure: A Comparative Analysis of Efficacy in HFrEF and HFpEF

Author: BenchChem Technical Support Team. **Date:** December 2025

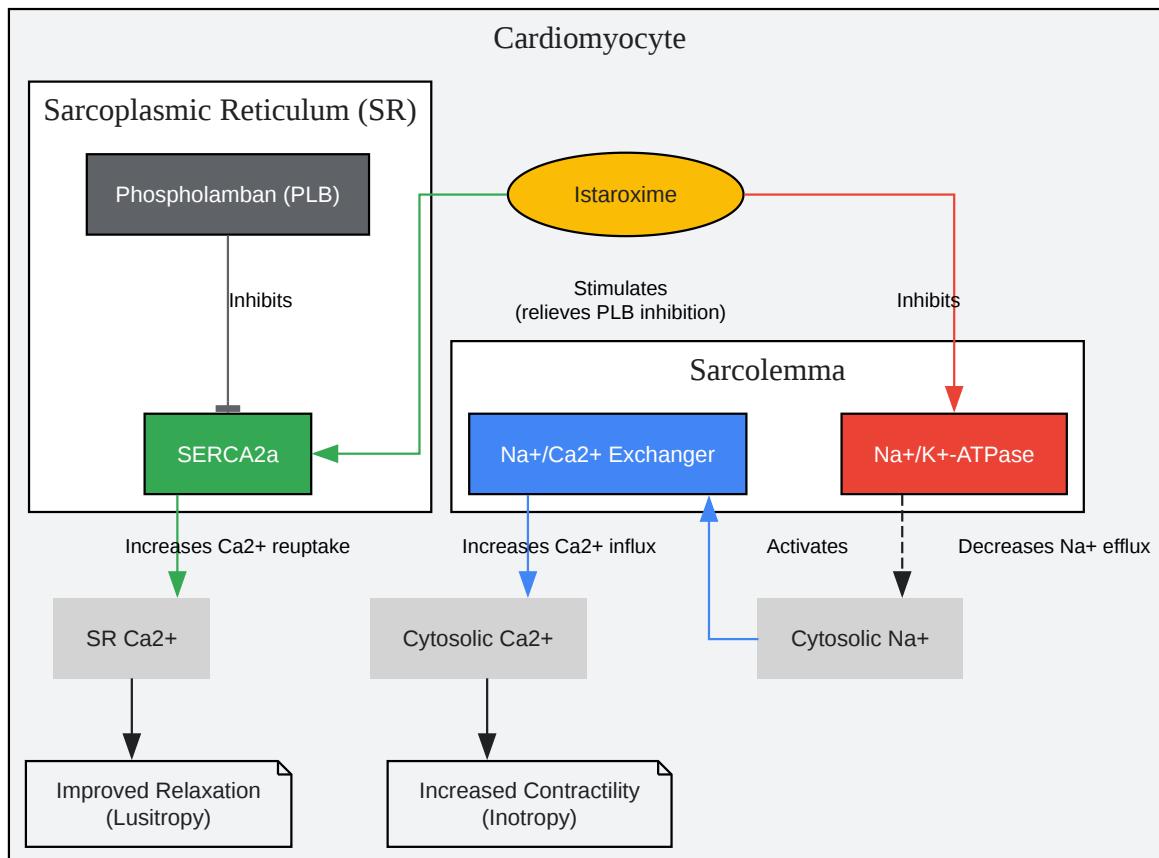
Compound of Interest

Compound Name: **Istaroxime**

Cat. No.: **B7981254**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This guide provides a detailed comparison of the efficacy of **istaroxime** in different subtypes of heart failure, namely Heart Failure with Reduced Ejection Fraction (HFrEF) and Heart Failure with Preserved Ejection Fraction (HFpEF). We will delve into its unique mechanism of action, compare its performance with standard-of-care treatments, and present supporting experimental data from key clinical trials.

Mechanism of Action: A Dual Approach to Improving Cardiac Function

Istaroxime is a first-in-class intravenous agent with a novel dual mechanism of action that distinguishes it from other inotropic agents.^{[1][2]} It simultaneously enhances both systolic and diastolic function of the heart through:

- Inhibition of the Na⁺/K⁺-ATPase (NKA) pump: This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na⁺/Ca²⁺ exchanger, resulting in improved myocardial contractility (positive inotropic effect).^{[1][3]}
- Stimulation of the Sarcoplasmic Reticulum Ca²⁺-ATPase isoform 2a (SERCA2a): This enhances the reuptake of calcium into the sarcoplasmic reticulum during diastole, leading to improved myocardial relaxation (lusitropic effect).^{[1][3][4]}

This dual action addresses both the impaired contraction and relaxation characteristic of heart failure.

[Click to download full resolution via product page](#)

Figure 1. Istaroxime's dual mechanism of action in a cardiomyocyte.

Istaroxime in Acute Heart Failure with Reduced Ejection Fraction (HFrEF)

Clinical trials have primarily focused on the use of **istaroxime** in the setting of acute heart failure (AHF), particularly in patients with HFrEF (ejection fraction $\leq 40\%$).^[1]

Quantitative Data from Clinical Trials

The following tables summarize key hemodynamic and echocardiographic changes observed in patients with AHF and reduced ejection fraction treated with **istaroxime**.

Table 1: Hemodynamic Effects of **Istaroxime** in AHF with Reduced Ejection Fraction

Parameter	Istaroxime Dose	Change from Baseline	p-value vs. Placebo	Trial
Systolic Blood Pressure (SBP)	1.0 µg/kg/min	Increased	0.025 (24h AUC)	SEISMiC[5]
1.5 µg/kg/min	Increased	<0.001	HORIZON-HF[1]	
Pulmonary Capillary Wedge Pressure (PCWP)	0.5, 1.0, 1.5 µg/kg/min	Decreased by 3.2, 3.3, and 4.7 mmHg respectively	<0.05 for all doses	HORIZON-HF[1]
Heart Rate (HR)	0.5, 1.0, 1.5 µg/kg/min	Decreased	0.008, 0.02, 0.006 respectively	HORIZON-HF[1]
Cardiac Index	1.5 µg/kg/min	Increased	0.04	HORIZON-HF[1]
1.0 µg/kg/min	Increased	0.00001	Meta-analysis[6] [7]	

Table 2: Echocardiographic Effects of **Istaroxime** in AHF with Reduced Ejection Fraction

Parameter	Istaroxime Dose	Change from Baseline	p-value vs. Placebo	Trial
E/e' ratio	0.5 µg/kg/min	-4.55	0.029	Phase 2b (NCT02617446) [1]
1.0 µg/kg/min	-3.16	0.009		Phase 2b (NCT02617446) [1]
Left Ventricular Ejection Fraction (LVEF)	Not specified	Increased (MD: 1.06)	0.007	Meta-analysis [6] [7]
Stroke Volume Index (SVI)	Not specified	Increased (MD: 3.04)	0.00001	Meta-analysis [6] [7]
Left Atrial (LA) area	1.0 µg/kg/min	Decreased	Not specified	SEISMiC [5]

Comparison with Standard of Care for HFrEF

The current standard of care for chronic HFrEF involves a combination of four key drug classes: angiotensin receptor-neprilysin inhibitors (ARNIs) or ACE inhibitors/ARBs, beta-blockers, mineralocorticoid receptor antagonists (MRAs), and SGLT2 inhibitors.[\[8\]](#)[\[9\]](#)[\[10\]](#) In the acute setting, diuretics and vasodilators are used to manage congestion, while traditional inotropes like dobutamine may be used in cases of cardiogenic shock.

Istaroxime offers potential advantages over traditional inotropes by:

- Increasing blood pressure, which is beneficial in hypotensive patients.[\[1\]](#)
- Decreasing heart rate, in contrast to the tachycardic effects of many other inotropes.[\[1\]](#)
- Having a lower arrhythmogenic potential.[\[11\]](#)
- Improving diastolic function (lusitropy), an effect not prominent with other inotropes.[\[1\]](#)

Istaroxime in Heart Failure with Preserved Ejection Fraction (HFpEF)

The investigation of **istaroxime** in HFpEF (ejection fraction $\geq 50\%$) is less extensive.[\[12\]](#) HFpEF is characterized by diastolic dysfunction, making **istaroxime**'s lusitropic effects a promising therapeutic avenue.

Quantitative Data from Clinical Trials

A study investigating **istaroxime**'s effects during exercise in HFpEF patients provided the following insights:

Table 3: Hemodynamic and Echocardiographic Effects of **Istaroxime** During Exercise in HFpEF

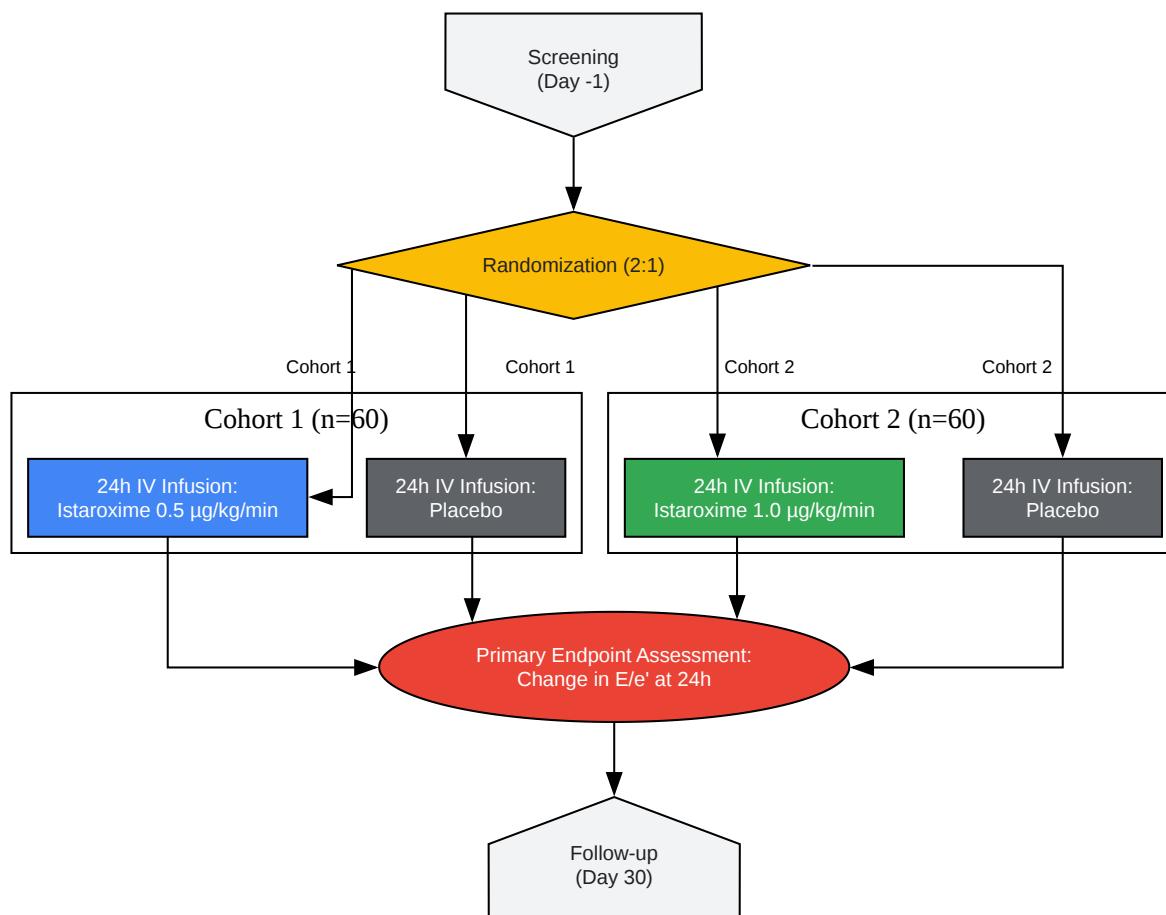
Parameter	Istaroxime Dose	Observation	Trial
Pulmonary Capillary Wedge Pressure (PCWP)	0.5 $\mu\text{g}/\text{kg}/\text{min}$	No significant effect	NCT02772068 [13]
1.0 $\mu\text{g}/\text{kg}/\text{min}$	Slightly lower ($\Delta 2.2 \text{ mmHg}$)		NCT02772068 [13]
Diastolic Function	0.5 $\mu\text{g}/\text{kg}/\text{min}$	No effect	NCT02772068 [13]
Systolic Blood Pressure (SBP)	1.0 $\mu\text{g}/\text{kg}/\text{min}$	Increased	NCT02772068 [13]

These findings suggest that higher doses of **istaroxime** may be needed to demonstrate a significant benefit on cardiac filling pressures during exercise in HFpEF patients.[\[13\]](#)

Comparison with Standard of Care for HFpEF

The management of HFpEF has historically been challenging with limited therapeutic options.[\[14\]](#) Current guidelines recommend:

- SGLT2 inhibitors: To reduce heart failure hospitalizations and cardiovascular death.[\[14\]](#)[\[15\]](#)


- Diuretics: For managing volume overload and congestion.[14][15][16][17]
- Mineralocorticoid receptor antagonists (MRAs): May be considered to decrease hospitalizations.[17]
- Angiotensin receptor-neprilysin inhibitors (ARNIs): May be considered in certain patients.[17]

Istaroxime's direct targeting of SERCA2a to improve relaxation is a unique approach compared to the current HFpEF therapies, which primarily address comorbidities and fluid status.[13] Further research is needed to establish its role in this patient population.

Experimental Protocols

Phase 2b Study in Acute Decompensated Heart Failure (NCT02617446)

- Objective: To assess the safety, tolerability, and efficacy of two different doses of **istaroxime** in patients with Acute Decompensated Heart Failure.[18][19]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[18][19]
- Patient Population: 120 patients with acute heart failure.[20]
- Intervention: Patients were randomized in a 2:1 ratio to receive either **istaroxime** or placebo via intravenous infusion for 24 hours. The study was conducted in two sequential cohorts: [18][19]
 - Cohort 1: **Istaroxime** 0.5 µg/kg/min or placebo.
 - Cohort 2: **Istaroxime** 1.0 µg/kg/min or placebo.
- Primary Endpoint: Change from baseline in the E/e' ratio at 24 hours, as measured by echocardiography.[18][20]
- Secondary Endpoints: Changes in other echocardiographic parameters of cardiac function (e.g., stroke volume, LVEF, left atrial area), as well as safety and tolerability.[20]

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for the Phase 2b trial (NCT02617446).

SEISMiC Study in Pre-Cardiogenic Shock (NCT04320134)

- Objective: To evaluate the safety and efficacy of **istaroxime** in patients with acute heart failure-related pre-cardiogenic shock.^[5]

- Study Design: A phase II, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[5]
- Patient Population: 60 patients with AHF-related pre-cardiogenic shock (SCAI stage B), defined as hypotension (SBP 75-90 mmHg) without hypoperfusion, and LVEF \leq 40%. [5]
- Intervention: Patients were randomized 1:1 to a 24-hour continuous intravenous infusion of either **istaroxime** (1.0 μ g/kg/min) or placebo.[5]
- Primary Endpoint: The primary efficacy endpoint was not explicitly stated in the provided search results, but the study assessed changes in blood pressure and echocardiographic measures. A key reported outcome was the area under the curve (AUC) for the change in SBP over 6 and 24 hours.[5]

Conclusion

Istaroxime presents a promising and novel therapeutic approach for acute heart failure, particularly in patients with reduced ejection fraction. Its dual mechanism of action, which improves both contractility and relaxation while favorably impacting blood pressure and heart rate, distinguishes it from existing therapies. Data from clinical trials in HFrEF patients are encouraging, demonstrating significant improvements in key hemodynamic and echocardiographic parameters.

The role of **istaroxime** in HFpEF is still emerging. While the initial findings from exercise-based studies are modest at lower doses, the drug's lusitropic properties warrant further investigation in this patient population, which currently has limited treatment options that directly target the underlying pathophysiology of diastolic dysfunction. Future large-scale clinical trials are necessary to fully elucidate the clinical benefits and long-term outcomes of **istaroxime** across the spectrum of heart failure subtypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. SERCA2a stimulation by istaroxime: a novel mechanism of action with translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock – a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Istaroxime for Patients with Acute Heart Failure: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2. Standard Therapies - Canadian Cardiovascular Society [ccs.ca]
- 9. droracle.ai [droracle.ai]
- 10. Medication management for heart failure with reduced ejection fraction: Clinical pearls for optimizing evidenced-informed therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. SERCA2a Agonist Effects on Cardiac Performance During Exercise in Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdlinx.com [mdlinx.com]
- 15. droracle.ai [droracle.ai]
- 16. Drug Therapy for Acute and Chronic Heart Failure with Preserved Ejection Fraction with Hypertension: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. The Clinical Study of the Safety and Efficacy of Istaroxime in Treatment of Acute Decompensated Heart Failure [ctv.veeva.com]
- 20. Istaroxime Phase 2b Study Results Presented in Late Breaker Clinical Trial Session at the ESC Heart Failure Congress [prnewswire.com]

- To cite this document: BenchChem. [Istaroxime in Heart Failure: A Comparative Analysis of Efficacy in HFrEF and HFpEF]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7981254#istaroxime-s-efficacy-in-different-subtypes-of-heart-failure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com